Pterosides
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Overview
Description
Pterosides is a natural product found in Pteris multifida with data available.
Scientific Research Applications
Isolation and Characterisation of Pterosides A study by Mohammad et al. (2016) on the rhizome of Pteridium aquilinum (bracken) identified thirty-five pterosins and this compound, including thirteen previously undescribed compounds. This research is significant for understanding the chemical diversity and potential biological activities of this compound (Mohammad et al., 2016).
Anti-Inflammatory Effects of Sweroside Research by Wang et al. (2019) demonstrated the anti-inflammatory effects of sweroside, a major iridoid from Pterocephalus hookeri, in lipopolysaccharide-induced inflammation in RAW264.7 cells. The study highlights the therapeutic potential of sweroside in anti-inflammatory treatments (Wang et al., 2019).
Biosynthesis of Pteroside B Hikino et al. (1976) provided insights into the biosynthesis of pteroside B in Pteridium aquilinum, demonstrating its sesquiterpenoid origin. This study contributes to the understanding of the metabolic pathways involved in pteroside synthesis (Hikino et al., 1976).
Structural Studies of Pterosins and this compound The structural analysis of pterosins and this compound from Onychium japonicum by Akabori et al. (1980) provides valuable information on the stereostructure of these compounds, contributing to the chemical understanding of this compound (Akabori et al., 1980).
Chemical and Toxicological Studies Kuroyanagi et al. (1979) isolated and elucidated the structures of pterosins and this compound from Pteridium aquilinum, contributing to both chemical and toxicological studies of these compounds (Kuroyanagi et al., 1979).
Pterostilbene in Biomedical Applications Estrela et al. (2013) reviewed the biomedical applications of pterostilbene, highlighting its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This comprehensive review underscores the therapeutic potential of pterostilbene (Estrela et al., 2013).
Properties
62043-50-9 | |
Molecular Formula |
C20H28O9 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-7-(hydroxymethyl)-2,5-dimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H28O9/c1-8-5-11-14(16(24)9(2)15(11)23)12(6-21)10(8)3-4-28-20-19(27)18(26)17(25)13(7-22)29-20/h5,9,13,15,17-23,25-27H,3-4,6-7H2,1-2H3/t9-,13+,15-,17+,18-,19+,20+/m0/s1 |
InChI Key |
QUCQWGWEDCGWFJ-NLKQLHMRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |
SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)CO)O |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)CO)O |
synonyms |
pterosides |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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